molecular formula C9H17IN2OSi B13975742 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B13975742
M. Wt: 324.23 g/mol
InChI Key: MDVFNYFBNVELDA-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a pyrazole derivative featuring a 5-iodo substituent and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N1 position. The SEM group is widely used in organic synthesis for its stability under basic and nucleophilic conditions, with cleavage achievable via acidic treatment (e.g., trifluoroacetic acid). The iodine atom at position 5 enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H17IN2OSi

Molecular Weight

324.23 g/mol

IUPAC Name

2-[(5-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H17IN2OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8H2,1-3H3

InChI Key

MDVFNYFBNVELDA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)I

Origin of Product

United States

Preparation Methods

Preparation of 5-Iodopyrazole Core

A common approach to prepare iodinated pyrazoles involves the iodination of pyrazole or pyrazole derivatives at the 5-position. Literature reports the synthesis of iodopyrazoles using electrophilic iodination reagents under controlled conditions.

  • One method involves the condensation of hydrazine derivatives with ethoxymethylene malonates to form pyrazole intermediates, which are then selectively iodinated at the 5-position using iodine sources or N-iodosuccinimide (NIS).

Introduction of the 2-(Trimethylsilyl)ethoxy)methyl Protecting Group

The SEM protecting group is introduced by alkylation of the pyrazole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base such as sodium hydride (NaH).

  • The procedure typically involves deprotonation of the pyrazole nitrogen with NaH in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
  • Subsequently, a solution of SEM-Cl in THF is added dropwise, and the reaction mixture is stirred for several hours to ensure complete alkylation.

Example reaction conditions from a representative synthesis:

Step Reagents and Conditions Time Temperature
1 Sodium hydride (60% dispersion in oil), THF 35 minutes Room temp
2 2-(Trimethylsilyl)ethoxymethyl chloride in THF added dropwise 4.5 hours Room temp

The product is isolated after aqueous workup and purification, typically yielding the SEM-protected 5-iodopyrazole as an amber oil or solid with high purity and yield (up to 100%).

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 5-Iodopyrazole NaH in THF, RT Pyrazolide anion intermediate -
2 Pyrazolide anion intermediate 2-(Trimethylsilyl)ethoxymethyl chloride in THF, RT 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- 100

Analytical Data and Purity

Commercially available samples of 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- show:

  • Molecular formula: C9H17IN2OSi
  • Molecular weight: Approximately 324.23 g/mol
  • Physical form: Solid or amber oil depending on purification
  • Purity: Typically ≥95% by chromatographic or spectroscopic analysis

Related Compounds and Comparative Notes

  • Similar compounds such as 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole have been synthesized using analogous methods, confirming the versatility of the SEM protection and iodination strategy.
  • The iodination position (C4 vs. C5) can be controlled by the choice of starting materials and reaction conditions, allowing regioselective synthesis of desired isomers.

Summary of Research Findings and Practical Considerations

  • The combination of sodium hydride-mediated deprotonation and SEM-Cl alkylation in THF at ambient temperature is a robust and reproducible method for preparing SEM-protected iodopyrazoles.
  • The iodination step preceding protection is crucial for regioselectivity and functional group compatibility.
  • The SEM protecting group is stable under many reaction conditions and can be removed selectively when required, making it valuable for multi-step syntheses involving pyrazole derivatives.
  • Yields reported are high, and the method is scalable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: The trimethylsilyl-ethoxy-methyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted pyrazole.

Scientific Research Applications

Chemistry: 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of iodine-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole depends on its specific application. In chemical reactions, the iodine atom and the trimethylsilyl-ethoxy-methyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with various enzymes and receptors due to its unique structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- with structurally related pyrazole derivatives, focusing on substituent positions, protecting groups, and key physicochemical properties:

Compound Name CAS Number Substituents Protecting Group Molecular Weight Purity Key Applications
1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- (Target Compound) N/A 5-Iodo SEM ~335 (estimated) N/A Cross-coupling reactions, drug intermediates
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- (QD-1982) 220299-49-0 4-Iodo SEM ~335 95% Synthetic intermediates
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- (QD-0821) 1562305-17-2 4-Iodo Phenylmethoxy ethyl ~332 95% Medicinal chemistry
1-Ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole 1707563-64-1 5-Trimethylsilylethynyl , 1-Ethyl Ethyl 334.29 N/A Ligand synthesis, catalysis
1H-Imidazole, 2-(chloromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- 400045-85-4 2-Chloromethyl (imidazole core) SEM 246.81 N/A Heterocycle functionalization

Key Observations:

Substituent Position (4-Iodo vs. 5-Iodo):

  • The 4-iodo isomer (QD-1982) shares the SEM group but differs in iodine placement. Positional isomerism significantly impacts reactivity; for example, 5-iodo derivatives may exhibit distinct electronic effects in metal-catalyzed reactions compared to 4-iodo analogs.

Protecting Group Variations: SEM vs. Phenylmethoxy Ethyl (QD-0821): The SEM group offers superior stability under basic conditions compared to the benzyl-derived phenylmethoxy ethyl group, which may require harsher deprotection conditions (e.g., hydrogenolysis) . SEM in Imidazoles (CAS 400045-85-4): The SEM group’s utility extends beyond pyrazoles to imidazoles, demonstrating its broad applicability in protecting nitrogenous heterocycles .

Functional Group Diversity:

  • The trimethylsilylethynyl group in ’s compound highlights the versatility of silyl-containing substituents in modulating steric and electronic properties, though it serves a different role than the SEM-protected iodine in the target compound .

Molecular Weight and Purity:

  • The 4-iodo-SEM-pyrazole (QD-1982) and phenylmethoxy ethyl analog (QD-0821) both report 95% purity, suggesting reliable synthetic protocols for iodopyrazoles . The target 5-iodo compound’s molecular weight is estimated to align closely with QD-1982 (~335 g/mol).

Notes

Synthetic Considerations:

  • The SEM group’s acid-labile nature allows selective deprotection without disturbing iodine substituents, a critical advantage for sequential functionalization .
  • Iodine’s position (4 vs. 5) may influence regioselectivity in cross-coupling reactions, necessitating tailored catalytic systems.

Future Directions:

  • Comparative studies on the reactivity of 4- vs. 5-iodo-SEM-pyrazoles in model cross-coupling reactions would clarify positional effects.
  • Exploration of alternative silyl-based protecting groups (e.g., TBS or TIPS) could further diversify synthetic pathways.

Biological Activity

1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a synthetic compound characterized by a pyrazole ring, an iodine atom at the 5-position, and a trimethylsilyl ether substituent. Its unique structure contributes to its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is C9H17IN2OSi, with a molecular weight of approximately 324.23 g/mol. The compound's structure allows for various chemical reactions, particularly nucleophilic substitutions due to the iodine substituent and the protective role of the trimethylsilyl group in organic synthesis.

PropertyValue
Molecular FormulaC9H17IN2OSi
Molecular Weight324.23 g/mol
Boiling PointNot specified
DensityNot specified

Biological Activity

Research indicates that pyrazole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- are still under investigation; however, its structural similarities to other biologically active pyrazoles suggest potential in these areas.

Antimicrobial Activity

A study highlighted the effectiveness of various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on the compound is limited, similar compounds have demonstrated significant antimicrobial properties .

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects. For instance, certain synthesized pyrazoles showed comparable activity to indomethacin in reducing inflammation in animal models . This suggests that 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- may also exhibit similar properties.

Anticancer Potential

The structural features of pyrazoles often contribute to their anticancer activities. Research into related compounds has shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Testing

The synthesis of 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves reactions with reagents like NaH in DMF under nitrogen atmosphere. The final product is purified using silica gel chromatography . Testing for biological activity often follows synthesis, where compounds are evaluated for their efficacy against specific biological targets.

Q & A

Basic Research Question

  • 1H/13C NMR : The SEM group’s trimethylsilyl protons appear as a singlet at δ −0.02 ppm, while the ethoxy methylene protons resonate as a multiplet at δ 3.51–3.63 ppm. The pyrazole C-I bond deshields adjacent carbons, with C-5 (iodo position) typically appearing at δ 95–100 ppm in 13C NMR .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is used to assess purity (>95%). For example, a derivative with log P ≈ 0.05 was analyzed using a mobile phase of 70:30 H₂O:MeCN, with UV detection at 254 nm .

How do solvent polarity and catalyst choice influence regioselectivity during iodination of SEM-protected pyrazoles?

Advanced Research Question
Iodination at the pyrazole C-5 position can compete with C-3/C-4 substitution. Polar aprotic solvents (e.g., DMF) favor electrophilic iodination via I⁺ generation (e.g., using NIS/I₂), while non-polar solvents may lead to radical pathways. In the synthesis of 5-iodo-1-SEM-pyrazole, regioselectivity was confirmed by X-ray crystallography and 2D NMR, showing that steric hindrance from the SEM group directs iodination to C-5 . Contradictions arise when competing directing groups (e.g., nitro or methoxy) are present; DFT calculations (B3LYP/6-31G*) can model electronic effects to predict reactivity .

What computational strategies are effective in predicting the stability and reactivity of 5-iodo-SEM-pyrazole intermediates in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) studies (e.g., Gaussian 09 with M06-2X functional) can model transition states for Suzuki-Miyaura couplings. The C-I bond’s low activation energy (~25 kcal/mol) facilitates oxidative addition to Pd(0) catalysts. However, steric bulk from the SEM group may slow transmetallation. MD simulations (AMBER) predict that SEM deprotection under acidic conditions (e.g., TFA/CH₂Cl₂) proceeds via protonation of the ethoxy oxygen, followed by SN1 cleavage .

How does the SEM group affect the hydrolytic stability of 5-iodopyrazole derivatives under varying pH conditions?

Basic Research Question
The SEM group is stable at neutral pH but cleaves under acidic (e.g., 1M HCl, 50% TFA) or fluoride-mediated conditions (e.g., TBAF in THF). Stability assays show <5% degradation after 24 hours in PBS (pH 7.4), but >90% cleavage in TFA/CH₂Cl₂ within 1 hour . Accelerated degradation studies (40°C, 75% humidity) combined with LC-MS monitoring are recommended for shelf-life determination.

What role do 5-iodo-SEM-pyrazoles play as intermediates in hypoxia-targeting radiopharmaceuticals?

Advanced Research Question
5-Iodo-SEM-pyrazoles serve as precursors for 131I-labeled nitroimidazole derivatives used in hypoxia imaging. For example, a derivative with two nitroimidazole groups exhibited a hypoxic/aerobic uptake ratio of 4.4 ± 0.5 in vitro, validated via fluorescence microscopy and radiotracer assays . Challenges include optimizing lipophilicity (log P ≈ 0.05–0.5) for blood-brain barrier penetration, achieved by balancing SEM protection with polar substituents .

How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved for SEM-protected pyrazoles?

Advanced Research Question
Unexpected NOEs may arise from conformational flexibility of the SEM group. Rotating-frame Overhauser Spectroscopy (ROESY) can distinguish between through-space interactions and spin diffusion. For example, in 4-bromo-5-nitro-1-SEM-pyrazole, ROESY confirmed that SEM’s ethoxy chain adopts a gauche conformation, explaining anomalous NOEs between SEM and pyrazole protons . X-ray crystallography (e.g., CCDC 2082046) provides definitive structural validation .

What methodologies are recommended for tracking SEM-deprotection kinetics in real time?

Advanced Research Question
In situ FTIR monitors the disappearance of SEM’s C-O-C stretch (1080 cm⁻¹) during acidolysis. Alternatively, 19F NMR (if a fluorine tag is present) or fluorescence quenching assays (e.g., dansyl-labeled derivatives) enable real-time tracking. For example, TFA-mediated deprotection of a SEM-protected benzimidazole showed pseudo-first-order kinetics with a half-life of 12 minutes .

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